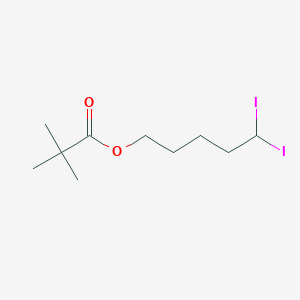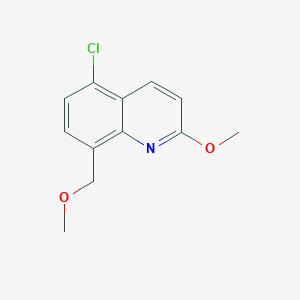![molecular formula C20H12O3S B14219440 4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid CAS No. 798561-89-4](/img/structure/B14219440.png)
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid is a compound that belongs to the class of dibenzothiophene derivatives. These compounds are known for their unique structural features, which include a thiophene ring fused with two benzene rings. This specific compound has a benzoic acid moiety attached to the dibenzothiophene core, making it a versatile molecule in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid typically involves the reaction of dibenzothiophene with a suitable benzoic acid derivative. One common method includes the use of nuclear magnetic resonance (NMR) and matrix-assisted laser desorption/ionization time of flight mass spectrometry for characterization . The reaction conditions often involve the use of solvents like dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN), with the carboxylic acid exhibiting strong self-association trends in these solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of advanced analytical techniques ensures the purity and consistency of the product.
化学反应分析
Types of Reactions
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study hydrogen bonding interactions in asphaltenes.
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: The compound’s structure is investigated for its potential use in drug design and development.
作用机制
The mechanism of action of 4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions . These interactions facilitate the formation of stable complexes, which can influence various biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research.
相似化合物的比较
Similar Compounds
Uniqueness
4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid is unique due to its dibenzothiophene core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying complex molecular interactions and developing new materials with specific properties.
属性
CAS 编号 |
798561-89-4 |
|---|---|
分子式 |
C20H12O3S |
分子量 |
332.4 g/mol |
IUPAC 名称 |
4-(dibenzothiophene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H12O3S/c21-19(12-5-7-13(8-6-12)20(22)23)14-9-10-18-16(11-14)15-3-1-2-4-17(15)24-18/h1-11H,(H,22,23) |
InChI 键 |
XNUKHLCQCQMMGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)




![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)





![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)

